tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1197239-37-4
VCID: VC0177753
InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

CAS No.: 1197239-37-4

Cat. No.: VC0177753

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74

* For research use only. Not for human or veterinary use.

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride - 1197239-37-4

Specification

CAS No. 1197239-37-4
Molecular Formula C10H21ClN2O2
Molecular Weight 236.74
IUPAC Name tert-butyl N-(3-aminocyclopentyl)carbamate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
Standard InChI Key RYHBULZGXHADRD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCC(C1)N.Cl

Introduction

Structure and Identification

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is identified through various systematic nomenclature systems and identifiers that allow for precise recognition in chemical databases and literature.

Chemical Identifiers

The compound is registered with CAS number 1197239-37-4 and possesses the molecular formula C10H21ClN2O2 . Its IUPAC name is tert-butyl N-(3-aminocyclopentyl)carbamate hydrochloride, though it may also be referred to as "Carbamic acid, N-(3-aminocyclopentyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1)" in some chemical databases . The compound has a molecular weight of 236.74 g/mol, making it a relatively small molecule suitable for various chemical reactions and biological applications.

Structural Representation

The chemical structure features a cyclopentane ring with an amino group (-NH2) at position 3 and a tert-butoxycarbonylamino (Boc-NH-) group at another position. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. The structure can be represented through various notation systems:

  • SMILES notation: CC(C)(C)OC(=O)NC1CCC(C1)N.Cl

  • InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)1H

  • InChI Key: RYHBULZGXHADRD-UHFFFAOYSA-N

These structural identifiers enable researchers to accurately search for and identify this compound in chemical databases and literature.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride is essential for predicting its behavior in various experimental conditions and applications.

Physicochemical Parameters

The compound exhibits several important physicochemical properties that determine its behavior in solution and interactions with biological systems:

PropertyValueSignificance
LogP0.65Indicates moderate lipophilicity
Heavy atoms count15Measure of molecular complexity
Rotatable bond count3Indicator of molecular flexibility
Number of rings1Cyclopentyl moiety
Carbon bond saturation (Fsp3)0.9High proportion of sp3 hybridized carbon atoms
Polar surface area64 ŲModerate polarity affecting membrane permeability
Hydrogen bond acceptors2Capacity for hydrogen bonding interactions
Hydrogen bond donors2Ability to donate hydrogens in binding interactions

These properties collectively determine how the compound interacts with solvents, biological membranes, and potential target proteins in research applications.

Structural Features

The compound contains a cyclopentyl ring which provides a rigid scaffold while still maintaining some conformational flexibility. The presence of both an amino group and a carbamate functionality makes it a versatile building block for further chemical modifications. The tert-butyl group on the carbamate serves as a protecting group that can be selectively removed under acidic conditions, allowing for controlled synthetic transformations.

Synthesis Methods

The preparation of tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride can be achieved through various synthetic approaches, depending on the available starting materials and desired stereochemical outcome.

General Synthetic Route

One common synthetic approach involves the reaction of tert-butyl carbamate with 3-aminocyclopentyl chloride under appropriate reaction conditions. This reaction typically proceeds through nucleophilic substitution, where the amino group acts as a nucleophile to displace the chloride leaving group. The reaction is generally conducted under inert atmosphere conditions at a controlled temperature range of 2-8°C to minimize side reactions and optimize yield.

Stereochemical Considerations

The compound can exist in different stereoisomeric forms depending on the relative configuration of the two substituents on the cyclopentyl ring. The search results indicate variants including cis and trans isomers as well as specific enantiomeric forms such as (1R,3R) and (1S,3S) . The stereochemical purity of the compound is crucial for many research applications, particularly in pharmaceutical development where different stereoisomers may exhibit significantly different biological activities.

Applications in Research

tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride has found various applications in scientific research, particularly in medicinal chemistry and drug development.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of more complex molecules with biological activity. Notably, it is used in the preparation of amino-substituted imidazopyridinecarboxamides, which function as stimulants of soluble guanylate cyclase . This enzyme plays a critical role in cellular signaling pathways involving nitric oxide and cGMP, making compounds that modulate its activity potentially valuable for treating various cardiovascular and pulmonary conditions.

Building Block in Organic Synthesis

Due to its bifunctional nature, with both protected and free amino groups, tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride serves as a versatile building block in organic synthesis. The protected amino group (carbamate) can remain intact while the free amino group participates in various reactions, allowing for selective functionalization. This selective reactivity makes it valuable for the construction of complex molecules through multi-step synthesis pathways.

SupplierQuantityPurity (%)Price (USD)
BLD PHARMATECH LTD CN100 mg9555
BLD PHARMATECH LTD CN250 mg9594
BLD PHARMATECH LTD CN1 g95278
BLD PHARMATECH LTD CN5 g951,245
Angene International Limited100 mg9562
Angene International Limited250 mg95102
Angene International Limited1 g95300

This pricing information indicates that the compound is a relatively specialized chemical with moderate to high cost, reflecting its value in chemical research and synthesis applications .

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